molecular formula C8H4N2O8 B1619561 3,6-Dinitrophthalic acid CAS No. 2300-16-5

3,6-Dinitrophthalic acid

Cat. No.: B1619561
CAS No.: 2300-16-5
M. Wt: 256.13 g/mol
InChI Key: MZDSOZBFTCRKNT-UHFFFAOYSA-N
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Description

3,6-Dinitrophthalic acid is an organic compound with the molecular formula C8H4N2O8. It is a derivative of phthalic acid, where two nitro groups are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dinitrophthalic acid can be synthesized through the nitration of phthalic anhydride. The process involves the reaction of phthalic anhydride with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 3 and 6 positions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dinitrophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dinitrophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dinitrophthalic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

  • 3-Nitrophthalic acid
  • 4-Nitrophthalic acid
  • 3,5-Dinitrophthalic acid

Comparison: 3,6-Dinitrophthalic acid is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. Compared to 3-Nitrophthalic acid and 4-Nitrophthalic acid, the presence of two nitro groups in the 3 and 6 positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions. Additionally, the symmetrical arrangement of the nitro groups in this compound provides distinct steric and electronic characteristics compared to its isomers .

Properties

IUPAC Name

3,6-dinitrophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O8/c11-7(12)5-3(9(15)16)1-2-4(10(17)18)6(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDSOZBFTCRKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177554
Record name 3,6-Dinitrophthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2300-16-5
Record name 3,6-Dinitrophthalic acid
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Record name 3,6-Dinitrophthalic acid
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Record name 3,6-Dinitrophthalic acid
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Record name 3,6-dinitrophthalic acid
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Record name 3,6-Dinitrophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,6-dinitrophthalic acid useful for identifying amines?

A1: this compound readily forms salts with both aliphatic and aromatic amines. [] This salt formation allows for the identification of different amines by analyzing the unique properties of the resulting salt, such as melting point and crystal structure.

Q2: Can this compound be used to detect sugars?

A2: Yes, this compound can be utilized for the microdetection of reducing sugars. [] While the exact mechanism is not detailed in the provided abstracts, this likely involves a reaction with the aldehyde or ketone group of the reducing sugar, leading to a detectable change (e.g., color change). This property has been employed in methods for determining urinary sugar content. []

Q3: Are there any applications of this compound in enzyme activity assays?

A3: Research indicates that this compound has been used in assays for serum amylase activity. [] Amylase breaks down starch into reducing sugars, which can then be quantified using the this compound method, providing an indirect measure of amylase activity.

Q4: Are there any known limitations or challenges in using this compound as a reagent?

A4: While not directly addressed in the provided abstracts, one study mentions the degradation of this compound reagent in the presence of alkali. [] This suggests that the reagent's stability under alkaline conditions might be a limitation, requiring careful optimization of reaction conditions. Further research on the reagent's stability and potential interfering factors would be beneficial.

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